Dodecananilide, 4',4'''-sulfonylbis-
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Overview
Description
Dodecananilide, 4’,4’‘’-sulfonylbis- is a complex organic compound with significant applications in various fields. This compound is characterized by its unique structure, which includes a sulfonyl group bridging two dodecananilide moieties. The presence of the sulfonyl group imparts unique chemical properties to the compound, making it valuable in both industrial and research settings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dodecananilide, 4’,4’‘’-sulfonylbis- typically involves the reaction of dodecananilide with a sulfonyl chloride derivative. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
Starting Materials: Dodecananilide and sulfonyl chloride.
Reaction Conditions: The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The temperature is maintained between 50-70°C.
Catalysts and Solvents: Common solvents used include dichloromethane or chloroform, and a base such as triethylamine is often added to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
In an industrial setting, the production of Dodecananilide, 4’,4’‘’-sulfonylbis- is scaled up using large reactors. The process involves continuous monitoring of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity of the product. The final product is purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Dodecananilide, 4’,4’‘’-sulfonylbis- undergoes various chemical reactions, including:
Oxidation: The sulfonyl group can be further oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfonyl group can yield sulfone derivatives, while reduction can produce sulfides.
Scientific Research Applications
Dodecananilide, 4’,4’‘’-sulfonylbis- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty polymers and as an additive in various formulations.
Mechanism of Action
The mechanism of action of Dodecananilide, 4’,4’‘’-sulfonylbis- involves its interaction with specific molecular targets. The sulfonyl group can act as an electron-withdrawing group, influencing the reactivity of the aromatic rings. This can lead to the formation of reactive intermediates that interact with biological molecules, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4,4’-Sulfonyldiphenol: Another sulfonyl-containing compound with similar reactivity.
Dimethyl 4,4’-sulfonyldibenzoate: Shares the sulfonyl bridge but differs in the ester functional groups.
Uniqueness
Dodecananilide, 4’,4’‘’-sulfonylbis- is unique due to its long alkyl chain and the presence of the sulfonyl group, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring specific reactivity and stability.
Properties
CAS No. |
24586-28-5 |
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Molecular Formula |
C36H56N2O4S |
Molecular Weight |
612.9 g/mol |
IUPAC Name |
N-[4-[4-(dodecanoylamino)phenyl]sulfonylphenyl]dodecanamide |
InChI |
InChI=1S/C36H56N2O4S/c1-3-5-7-9-11-13-15-17-19-21-35(39)37-31-23-27-33(28-24-31)43(41,42)34-29-25-32(26-30-34)38-36(40)22-20-18-16-14-12-10-8-6-4-2/h23-30H,3-22H2,1-2H3,(H,37,39)(H,38,40) |
InChI Key |
FWOFQNYHJWPTEY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC(=O)NC1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)CCCCCCCCCCC |
Origin of Product |
United States |
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